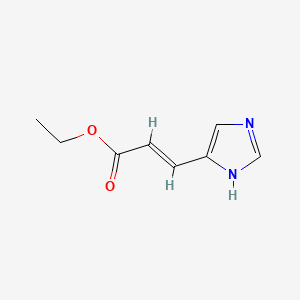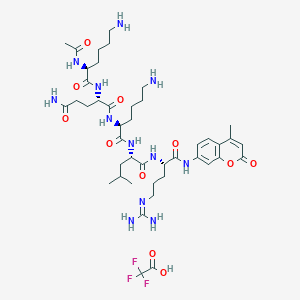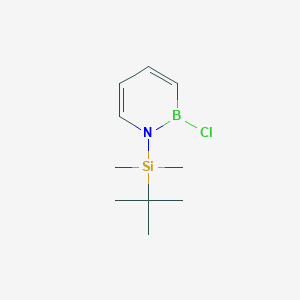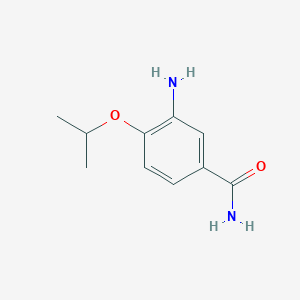
n-(2-Cyano-3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Cyano-3-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 1155146-72-7 . It has a molecular weight of 178.17 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .科学的研究の応用
Pharmacodynamics and Toxicity Mechanisms
Paracetamol Mechanisms and Toxicity Paracetamol, known for its analgesic and antipyretic properties, has been studied extensively to understand its pharmacodynamics and toxicity mechanisms. The liver is the primary site for paracetamol metabolism, where it can form toxic metabolites leading to hepatotoxicity under overdose conditions. The variability in metabolism and susceptibility to toxicity among individuals highlights the importance of optimized administration to prevent adverse effects. Research also delves into the genetic differences affecting paracetamol metabolism, suggesting a link between enzyme genotypes and the risk of toxicity, which could inform safer drug use and therapeutic practices (Marzuillo, Guarino, & Barbi, 2014; Li-zi Zhao & G. Pickering, 2011).
Environmental Impact
Micropollutants and Environmental Toxicity The presence of acetaminophen as a micropollutant in natural water environments raises concerns due to its potential transformation into toxic intermediates. Studies highlight the need for advanced treatment technologies to remove these pollutants and mitigate their impact on human health and ecosystems. The environmental persistence and transformation pathways of acetaminophen emphasize the complexity of addressing pharmaceutical pollution (Hoang Nhat Phong Vo et al., 2019).
Therapeutic Potential and Antidotes
N-Acetylcysteine in Acetaminophen Toxicity N-Acetylcysteine (NAC) is recognized for its role in treating acetaminophen overdose by replenishing hepatic glutathione levels, thereby neutralizing toxic metabolites. This therapeutic application underscores the importance of timely intervention in cases of overdose to prevent liver damage and ensure recovery. The potential benefits of NAC extend beyond its immediate antidotal effects, hinting at broader applications in mitigating oxidative stress and inflammation (Rushworth & Megson, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other specific measures .
特性
IUPAC Name |
N-(2-cyano-3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVFTRGWSNJEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656196 |
Source


|
| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155146-72-7 |
Source


|
| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)





![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)



![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)


